molecular formula C21H22BrN3O3 B7681926 N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide

N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide

Cat. No. B7681926
M. Wt: 444.3 g/mol
InChI Key: QOJOUUBKIZMHRQ-UHFFFAOYSA-N
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Description

N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide, commonly known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is widely expressed in sensory neurons and plays a crucial role in the perception of pain and temperature. BCTC has been extensively used as a pharmacological tool to investigate the physiological and pathological functions of TRPV1.

Mechanism of Action

BCTC acts as a selective antagonist of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide by binding to the channel and blocking its activation by various stimuli. It does not affect other TRP channels or ion channels. BCTC has been shown to be a reversible antagonist, meaning that its effects can be reversed upon removal of the compound.
Biochemical and Physiological Effects:
BCTC has been shown to block the activation of this compound by various stimuli, including heat, capsaicin, and protons. This has led to a better understanding of the role of this compound in pain and temperature perception, as well as in other physiological processes, such as inflammation and cancer. BCTC has also been shown to reduce hyperalgesia (increased sensitivity to pain) and allodynia (pain caused by non-painful stimuli) in animal models of pain.

Advantages and Limitations for Lab Experiments

BCTC is a highly selective antagonist of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide, which makes it a valuable tool for investigating the physiological and pathological functions of this compound. However, its use is limited by its low solubility in water and the need for high concentrations to achieve its effects. In addition, BCTC has been shown to have off-target effects on other proteins, such as the cannabinoid receptor 1 (CB1), which may complicate the interpretation of experimental results.

Future Directions

1. Development of more potent and selective N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide antagonists that can overcome the limitations of BCTC.
2. Investigation of the role of this compound in other physiological processes, such as metabolism and cardiovascular function.
3. Development of novel therapeutic agents targeting this compound for the treatment of pain, inflammation, and cancer.
4. Investigation of the interaction between this compound and other signaling pathways, such as the endocannabinoid system.
5. Development of this compound agonists for the treatment of conditions associated with this compound dysfunction, such as hypothermia and chronic cough.

Synthesis Methods

BCTC can be synthesized by the reaction of 3-bromobenzonitrile with propargyl alcohol to form 3-bromobenzyl propargyl ether. The resulting compound is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with 4-phenoxybutanoyl chloride to form BCTC.

Scientific Research Applications

BCTC has been widely used in scientific research to investigate the physiological and pathological functions of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide. It has been shown to block the activation of this compound by various stimuli, including heat, capsaicin, and protons. This has led to a better understanding of the role of this compound in pain and temperature perception, as well as in other physiological processes, such as inflammation and cancer.

properties

IUPAC Name

N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-2-18(20-24-21(28-25-20)15-8-6-9-16(22)14-15)23-19(26)12-7-13-27-17-10-4-3-5-11-17/h3-6,8-11,14,18H,2,7,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJOUUBKIZMHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NOC(=N1)C2=CC(=CC=C2)Br)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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